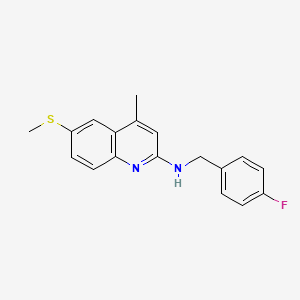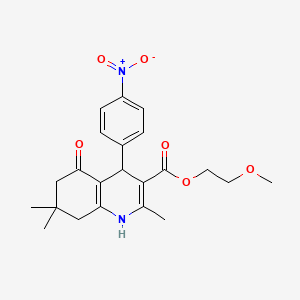![molecular formula C15H15NO2S B5235582 2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)
2-[(phenylthio)methyl]phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(phenylthio)methyl]phenyl methylcarbamate is a chemical compound that belongs to the carbamate family. It is commonly used in the field of agriculture as a pesticide to protect crops from pests and insects. The compound is also known as Fenobucarb and is widely used in various countries across the world.
Mécanisme D'action
The mechanism of action of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the inhibition of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to the death of pests and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(phenylthio)methyl]phenyl methylcarbamate are mainly related to its inhibition of AChE enzyme. Inhibition of AChE leads to an accumulation of acetylcholine, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has also been shown to have a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(phenylthio)methyl]phenyl methylcarbamate in lab experiments is its high potency as a pesticide. The compound is effective against a wide range of pests and insects and has a low toxicity to mammals. However, one of the limitations of using the compound is its potential to cause environmental pollution. The compound can accumulate in soil and water and can be toxic to aquatic organisms.
Orientations Futures
In the future, more research needs to be conducted on the potential use of 2-[(phenylthio)methyl]phenyl methylcarbamate in the treatment of neurological disorders such as Alzheimer's disease. Studies need to be conducted to determine the optimal dose and duration of treatment. Furthermore, research needs to be conducted on the potential environmental impacts of the compound and ways to reduce its toxicity to non-target organisms.
Conclusion:
2-[(phenylthio)methyl]phenyl methylcarbamate is a chemical compound that is widely used as a pesticide to protect crops from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. The compound works by inhibiting the AChE enzyme, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has advantages and limitations for lab experiments, and more research needs to be conducted on its potential environmental impacts and therapeutic uses in the future.
Méthodes De Synthèse
The synthesis of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the reaction between phenyl isocyanate and 2-(phenylthio) benzyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a white crystalline solid with a melting point of 110-112°C.
Applications De Recherche Scientifique
2-[(phenylthio)methyl]phenyl methylcarbamate has been extensively studied for its pesticidal properties. It is used to protect crops such as rice, cotton, and vegetables from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that the compound has a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(17)18-14-10-6-5-7-12(14)11-19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXRTCJTAZHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)
![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5235542.png)
![N-(1-naphthylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5235545.png)
![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)

![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
